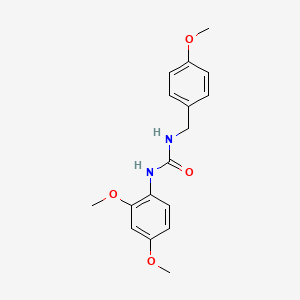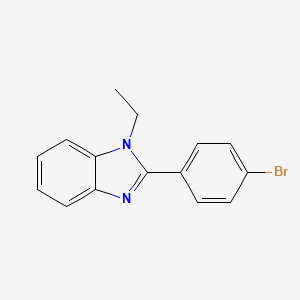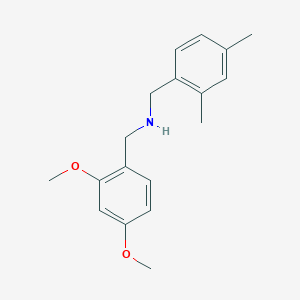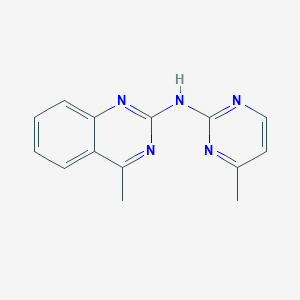
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it has been suggested that the compound acts by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In inflammation studies, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce the production of nitric oxide, prostaglandin E2, and cytokines such as IL-1β and TNF-α. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce oxidative stress and neuroinflammation, which are processes that contribute to the progression of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has several advantages as a research tool, including its ability to inhibit the activity of various enzymes and modulate signaling pathways involved in cell growth, inflammation, and oxidative stress. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, including the development of more potent analogs with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea and to identify its molecular targets. Future research may also focus on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea in other fields of medicine, such as cardiovascular disease and metabolic disorders.
合成法
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(5-7-13)11-18-17(20)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNWLHYYRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)


![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
